rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis
Description
Molecular Architecture and IUPAC Nomenclature Conventions
The systematic IUPAC name rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis encodes critical structural information. The parent cyclopentane ring bears two stereocenters at positions 1 and 3, with the (1R,3S) configuration specifying their absolute stereochemistry. The acetic acid substituent occupies position 2 relative to the amino group at position 3, creating a cis spatial relationship between these functional groups. The rac prefix denotes the racemic mixture of enantiomers arising from the stereogenic centers.
The molecular formula, derived as $$ \text{C}7\text{H}{14}\text{NO}2^+ \cdot \text{Cl}^- $$, reflects the hydrochloride salt form. Protonation of the primary amine group ($$-\text{NH}2$$) generates a cationic ammonium species ($$-\text{NH}_3^+$$), balanced by a chloride counterion. This ionic pairing significantly influences solubility and crystalline packing, as observed in related cyclopentylacetic acid derivatives.
Comparative analysis with structural analogs reveals key distinctions. For instance, (1S,3R)-(3-aminocyclopentyl)acetic acid (CAS 1212214-50-0) shares the same backbone but exhibits inverted stereochemistry at both chiral centers, demonstrating how minor configurational changes alter molecular polarity and crystal lattice energy. The hydrochloride salt formation, evidenced in 2-(1-aminocyclopentyl)acetic acid hydrochloride (CAS 1049720-85-5), provides a benchmark for understanding ionic interactions in similar systems.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-(3-aminocyclopentyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
InChI Key |
ZYODZIQGSWUCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cycloaddition Approaches
Cyclopentane Ring Formation via [3+2] Cycloaddition
The cyclopentane backbone is constructed using stereoselective [3+2] cycloaddition reactions. For example, nitrone-olefin cycloadditions employ chiral auxiliaries to induce the desired (1R,3S) configuration. A representative protocol involves:
- Reacting (R)-configured nitrones with vinyl acetic acid derivatives under Lewis acid catalysis (e.g., ZnCl₂) at −20°C.
- Yields: 68–72% enantiomeric excess (ee), improved to 85% ee using titanium-based catalysts.
Table 1: Cycloaddition Conditions and Outcomes
| Starting Material | Catalyst | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R)-Nitrone + Vinyl acetate | ZnCl₂ | −20°C | 68 | 70 |
| (R)-Nitrone + Vinyl ester | Ti(OiPr)₄ | 0°C | 85 | 78 |
Chiral Resolution of Racemic Intermediates
Diastereomeric Salt Formation
Racemic 3-aminocyclopentyl intermediates are resolved using L-tartaric acid or Dibenzoyl-L-tartaric acid in ethanol/water mixtures. Key steps include:
- Amination : Racemic 3-aminocyclopentanol is treated with acetic anhydride to form the acetylated intermediate.
- Salt Formation : Reacting the racemic amine with L-tartaric acid in a 1:1 molar ratio, yielding diastereomeric salts with differential solubility.
- Crystallization : Selective isolation of the cis-(1R,3S) diastereomer achieves >98% de after three recrystallizations.
Table 2: Resolution Efficiency with Different Acids
| Resolving Agent | Solvent System | de (%) | Recovery (%) |
|---|---|---|---|
| L-Tartaric acid | Ethanol/H₂O | 98 | 35 |
| Dibenzoyl-L-tartaric acid | Acetone | 95 | 40 |
Carboxylation and Hydrochloride Salt Formation
Ultrasound-Assisted Multi-Component Reactions
InCl₃-Catalyzed One-Pot Synthesis
Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a four-component reaction under ultrasound irradiation achieves rapid cyclization:
- Reactants : Ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, malononitrile.
- Conditions : InCl₃ (20 mol%), 50% EtOH, 40°C, 20 min.
- Yield : 95% for cyclopentane intermediates, though subsequent functionalization is required for the target compound.
Table 3: Optimization of Ultrasound Parameters
| Catalyst Loading (mol%) | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10 | 20 | 40 | 85 |
| 20 | 20 | 40 | 95 |
| 30 | 20 | 40 | 93 |
Industrial-Scale Production Considerations
Cost-Effective Cyclization
Bulk synthesis employs continuous flow reactors to enhance reaction efficiency:
Analytical Validation of Synthetic Products
Chiral HPLC Analysis
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane Carboxylic Acid Derivatives
(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid (CAS 161601-29-2)
- Structure : Boc-protected amine at 1-position, carboxylic acid at 3-position.
- Molecular Weight : 229.27 g/mol.
- Applications : Serves as a key intermediate in peptide synthesis due to its Boc protection, enabling selective deprotection .
- Key Difference : Lack of acetic acid moiety and hydrochloride salt reduces polarity compared to the target compound.
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane (CAS 220497-88-1)
- Structure : Multiple hydroxyl groups and hydroxymethyl substituents on the cyclopentane ring.
- Molecular Weight : 147.17 g/mol.
- Applications: Potential use in glycosidase inhibitor studies or carbohydrate mimetics due to polyhydroxylated structure .
- Key Difference : Higher hydrophilicity and absence of a carboxylic acid group limit its utility in hydrophobic binding interactions.
Hydrochloride Salts of Cyclic Amines
rac-Methyl (1R,3S,4S)-3-(Aminomethyl)-4-hydroxycyclopentanone-1-carboxylate Hydrochloride
- Structure: Cyclopentanone core with hydroxymethylamine and ester groups.
- Key Difference : Presence of a ketone and ester group alters reactivity, making it more suitable for prodrug strategies .
rac-(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic Acid Hydrochloride
- Structure: Tetrahydrofuran (oxolane) ring with aminomethyl and carboxylic acid groups.
- Molecular Formula: C₆H₁₂ClNO₃.
- Applications : Used in studies of GABA analogs or neurotransmitter analogs due to oxolane scaffold .
- Key Difference : Oxolane ring vs. cyclopentane ring affects conformational flexibility and binding affinity.
Heterocyclic Derivatives
rac-(2R,3R)-3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic Acid Hydrochloride, cis (CAS 1807939-82-7)
- Structure : Oxolane ring with imidazole substituent and carboxylic acid.
- Molecular Weight : 232.66 g/mol.
- Solubility: Slightly soluble in chloroform, methanol, and DMSO.
- Applications : Explored in metalloenzyme inhibition studies due to imidazole’s metal-coordinating properties .
- Key Difference : Imidazole moiety introduces metal-binding functionality absent in the target compound.
Data Table: Comparative Analysis
Research Findings and Trends
- Stereochemical Impact : The cis configuration of the target compound enhances binding to chiral targets compared to trans isomers, as observed in receptor affinity assays for analogous cyclopentane derivatives .
- Solubility Advantage: Hydrochloride salts like the target compound and rac-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride show improved aqueous solubility (>10 mg/mL in water) compared to free bases, critical for in vivo studies .
- Synthetic Utility : Boc-protected analogs (e.g., CAS 161601-29-2) dominate intermediate synthesis, whereas the target compound’s free amine and carboxylic acid groups enable direct conjugation in active pharmaceutical ingredients .
Biological Activity
Rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, commonly referred to as cis-(3-aminocyclopentyl)acetic acid hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- CAS Number : 1523606-40-7
The biological activity of rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The amino group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction may lead to modulation of enzyme activity and receptor signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Interaction : It has been studied for its effects on various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or modulator of certain enzymes, impacting metabolic processes.
- Therapeutic Applications : Ongoing studies are exploring its potential as a therapeutic agent in treating conditions related to metabolic disorders and possibly neurological diseases due to its structural similarity to neurotransmitters.
Table 1: Summary of Biological Activities
Research Applications
The compound is utilized across various scientific fields:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : In studies focusing on enzyme interactions and metabolic pathways.
- Medicine : Investigated for potential therapeutic applications in drug development.
Comparative Analysis
Comparing rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride with similar compounds reveals unique properties that enhance its research utility:
| Compound | Key Differences |
|---|---|
| trans-(3-Aminocyclobutyl)acetic acid hydrochloride | Different spatial arrangement affects biological properties. |
| cis-(3-Aminocyclopropyl)acetic acid hydrochloride | Smaller ring structure influences reactivity and solubility. |
| cis-(3-Aminocyclopentyl)acetic acid hydrochloride | Larger ring structure enhances stability and potential interaction sites. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
